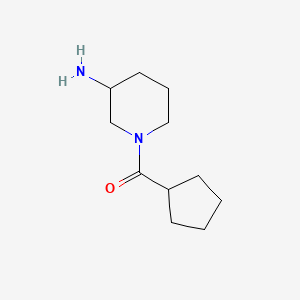

(3-Aminopiperidin-1-yl)(cyclopentyl)methanone

Overview

Description

(3-Aminopiperidin-1-yl)(cyclopentyl)methanone, also known as 3ACP, is a cyclic ketone derivative of the piperidine class of compounds. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. 3ACP has been studied for its potential use in the treatment of diseases related to impaired cholinergic signaling, such as Alzheimer’s disease, Parkinson’s disease, and myasthenia gravis. Additionally, 3ACP has been studied for its potential use as a drug candidate in the treatment of drug addiction.

Scientific Research Applications

Acetylcholinesterase Inhibition

A study conducted by Saeedi et al. (2019) explored the design and synthesis of arylisoxazole-phenylpiperazines, evaluating their effectiveness as inhibitors of acetylcholinesterase (AChE). One compound, 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone, emerged as a potent AChE inhibitor. These compounds may have implications for diseases related to AChE, such as Alzheimer's disease (Saeedi et al., 2019).

Cholesterol 24-Hydroxylase Inhibition

Koike et al. (2021) reported on a structure-based drug design of novel 4-arylpyridine derivatives, leading to the discovery of a potent and selective inhibitor for Cholesterol 24-Hydroxylase (CH24H). This inhibitor, named soticlestat, is under clinical investigation for Dravet syndrome and Lennox-Gastaut syndrome (Koike et al., 2021).

Crystal Structure Analysis

Revathi et al. (2015) focused on the crystal structure of a compound with a 4-chlorophenyl)(piperidin-1-yl)methanone component, contributing to the understanding of molecular structures in the realm of organic chemistry (Revathi et al., 2015).

Synthesis of Neuroleptic Drug Models

Research by Caamaño et al. (1987) described the synthesis of trans‐phenyl‐[2‐(1‐piperidinylmethyl)cyclopentyl]methanone. This synthesis is significant for studying neuroleptic drugs, which are used in the treatment of psychiatric disorders (Caamaño et al., 1987).

NMDA Receptor Antagonists

A study by Borza et al. (2007) identified (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone as a potent NR2B subunit-selective antagonist of the NMDA receptor. This is relevant for neurological research, especially in understanding the mechanisms of neurodegenerative diseases (Borza et al., 2007).

Spectroscopic Properties

Al-Ansari (2016) investigated the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research contributes to the understanding of fluorescence and absorption properties of certain compounds, which is useful in the field of photochemistry and material sciences (Al-Ansari, 2016).

properties

IUPAC Name |

(3-aminopiperidin-1-yl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c12-10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h9-10H,1-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTMVBRIEZCBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

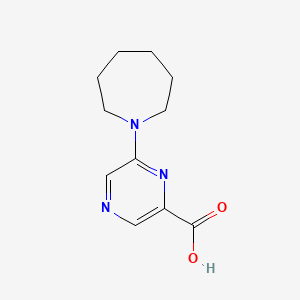

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

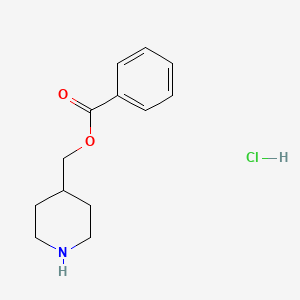

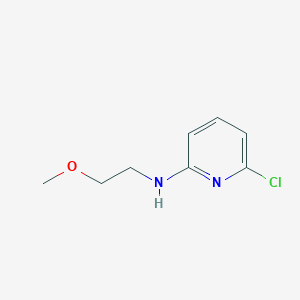

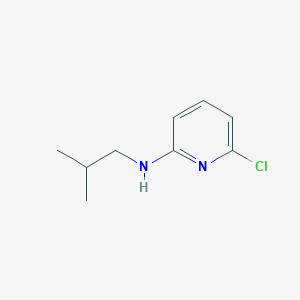

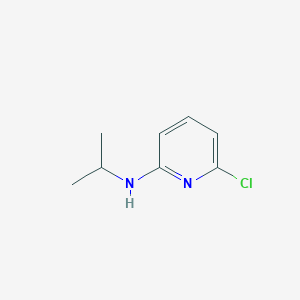

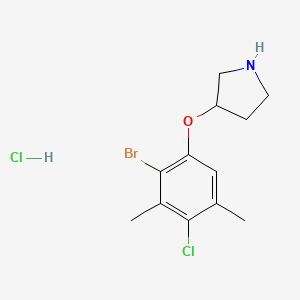

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1443293.png)